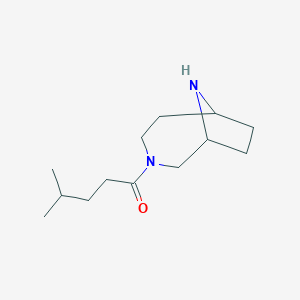
(4-(Pentylthio)phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Pentylthio)phenyl)methanol: is an organic compound with the chemical formula C12H18OS It is characterized by a phenyl ring substituted with a pentylthio group and a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Pentylthio)phenyl)methanol can be achieved through several methods. One common approach involves the reaction of 4-bromothiophenol with 1-bromopentane in the presence of a base such as potassium carbonate to form 4-(pentylthio)phenyl bromide . This intermediate is then subjected to a Grignard reaction with methylmagnesium bromide to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (4-(Pentylthio)phenyl)methanol can undergo oxidation reactions to form the corresponding or derivatives. Common oxidizing agents include and .
Reduction: The compound can be reduced to form the corresponding or derivatives using reducing agents such as or .
Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Hydrochloric acid or sulfuric acid for halogenation reactions.
Major Products:
Oxidation: 4-(Pentylthio)benzaldehyde, 4-(Pentylthio)benzoic acid.
Reduction: 4-(Pentylthio)phenylmethane, 4-(Pentylthio)phenylethanol.
Substitution: 4-(Pentylthio)phenyl chloride, 4-(Pentylthio)phenylamine.
Aplicaciones Científicas De Investigación
Chemistry: (4-(Pentylthio)phenyl)methanol is used as a building block in organic synthesis, particularly in the preparation of thiol-containing compounds and aromatic derivatives . It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is also investigated for its role in enzyme inhibition and protein binding studies .
Industry: The compound is used in the production of flavors and fragrances , particularly those with a sulfurous or thiol character. It is also employed in the manufacture of polymers and resins .
Mecanismo De Acción
The mechanism of action of (4-(Pentylthio)phenyl)methanol involves its interaction with biological macromolecules such as proteins and enzymes . The pentylthio group can form hydrophobic interactions and disulfide bonds with cysteine residues in proteins, leading to enzyme inhibition or modulation of protein function . The methanol group can participate in hydrogen bonding and polar interactions , further influencing the compound’s biological activity .
Comparación Con Compuestos Similares
- (4-(Phenylthio)phenyl)methanol
- (4-(Methylthio)phenyl)methanol
- (4-(Ethylthio)phenyl)methanol
Comparison: (4-(Pentylthio)phenyl)methanol is unique due to the presence of the pentylthio group , which imparts distinct hydrophobic and steric properties compared to its shorter-chain analogs. This difference in chain length can significantly affect the compound’s solubility , reactivity , and biological activity . For example, the longer pentyl chain may enhance the compound’s ability to interact with lipophilic environments and membrane proteins , making it more effective in certain applications .
Propiedades
IUPAC Name |
(4-pentylsulfanylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18OS/c1-2-3-4-9-14-12-7-5-11(10-13)6-8-12/h5-8,13H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJHGHFJARXKDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=CC=C(C=C1)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,9-Diazabicyclo[4.2.1]nonan-3-yl(cyclohexyl)methanone](/img/structure/B7972538.png)
![1-[4-Bromo-2-(but-3-en-1-yloxy)phenyl]ethan-1-one](/img/structure/B7972559.png)

![3,9-Diazabicyclo[4.2.1]nonan-3-yl(2-methylcyclopropyl)methanone](/img/structure/B7972573.png)
![3,9-Diazabicyclo[4.2.1]nonan-3-yl(2-methylfuran-3-yl)methanone](/img/structure/B7972574.png)

![3,9-Diazabicyclo[4.2.1]nonan-3-yl(cyclopropyl)methanone](/img/structure/B7972587.png)
![1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)-2-cyclopropylethanone](/img/structure/B7972590.png)




![N-{[3-fluoro-5-(trifluoromethyl)phenyl]methyl}cyclobutanamine](/img/structure/B7972634.png)

